![molecular formula C24H37Br2N2O2PSn B14383628 N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine CAS No. 89683-75-0](/img/structure/B14383628.png)
N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine is a complex organophosphorus compound It features a unique structure with bromophenyl groups and a tributylstannyl group attached to a phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine typically involves the reaction of 2-bromophenylamine with a suitable phosphane precursor. The tributylstannyl group is introduced through a Stille coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mécanisme D'action
The mechanism by which N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine exerts its effects involves interactions with molecular targets through its phosphorus and bromophenyl groups. These interactions can influence various pathways, depending on the specific application. For example, in catalysis, the compound may facilitate the formation of new bonds by stabilizing transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis.
Tributylphosphine: Another organophosphorus compound with a different alkyl group, used in similar contexts.
Dibromophenylphosphine: Shares the bromophenyl groups but lacks the tributylstannyl group.
Uniqueness
N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine is unique due to the combination of bromophenyl and tributylstannyl groups, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties .
Propriétés
Numéro CAS |
89683-75-0 |
|---|---|
Formule moléculaire |
C24H37Br2N2O2PSn |
Poids moléculaire |
695.1 g/mol |
Nom IUPAC |
2-bromo-N-[(2-bromoanilino)-tributylstannyloxyphosphoryl]aniline |
InChI |
InChI=1S/C12H11Br2N2O2P.3C4H9.Sn/c13-9-5-1-3-7-11(9)15-19(17,18)16-12-8-4-2-6-10(12)14;3*1-3-4-2;/h1-8H,(H3,15,16,17,18);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
GSVKKBTUUXMHJF-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OP(=O)(NC1=CC=CC=C1Br)NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


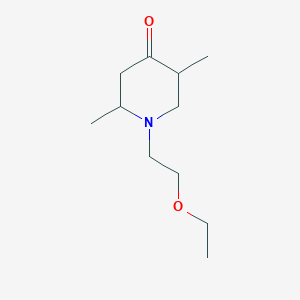
![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
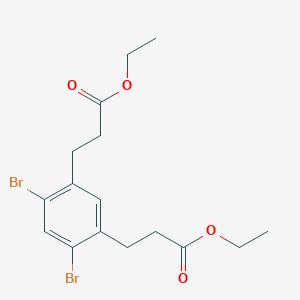
![3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate](/img/structure/B14383558.png)
![Methyl [2-(hydroxyimino)propyl]phosphonate](/img/structure/B14383564.png)
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14383575.png)
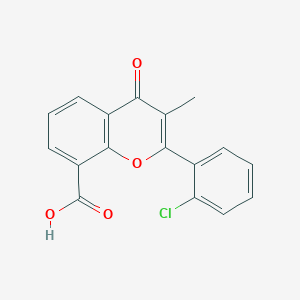
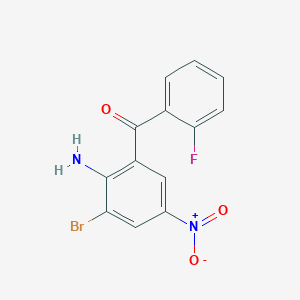
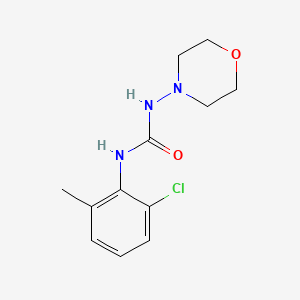

![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383596.png)
phosphanium bromide](/img/structure/B14383599.png)
![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
